6-(methylsulfonyl)-1H-indole-2-carboxylic acid
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Overview
Description
6-(methylsulfonyl)-1H-indole-2-carboxylic acid is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methylsulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Scientific Research Applications
6-(methylsulfonyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a COX-2 inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that related compounds often work by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various metabolic pathways .
Pharmacokinetics
Pharmacokinetic studies of similar compounds suggest that they are absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 6-(methylsulfonyl)-1H-indole-2-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of indole-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-(methylsulfonyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indole derivatives.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Lacks the methylsulfonyl group, resulting in different chemical properties and biological activities.
6-(methylsulfonyl)-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to variations in reactivity and biological effects.
Uniqueness
6-(methylsulfonyl)-1H-indole-2-carboxylic acid is unique due to the specific positioning of the methylsulfonyl and carboxylic acid groups on the indole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-methylsulfonyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-16(14,15)7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLANQKWQFYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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